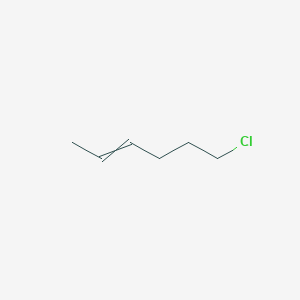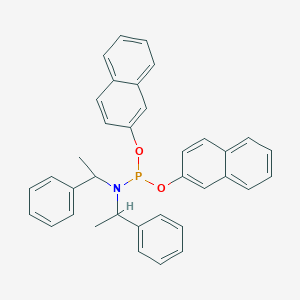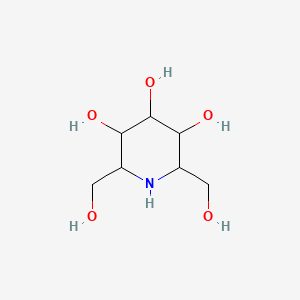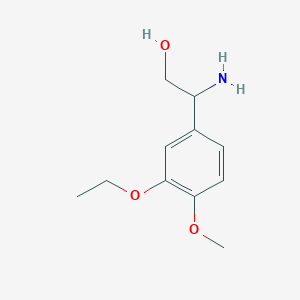![molecular formula C36H55NO15 B13390426 7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)
7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naloxegol oxalate is a peripherally acting μ-opioid receptor antagonist. It is a PEGylated derivative of naloxone, developed by AstraZeneca and licensed from Nektar Therapeutics. This compound is primarily used for the treatment of opioid-induced constipation in adult patients with chronic non-cancer pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of naloxegol oxalate involves several key steps. The process begins with the stereoselective reduction of 3-O-MEM naloxone using lithium tri-tert-butoxy aluminium hydride as the reducing agent and 2-methoxyethanol as an additive. This yields 3-O-MEM α-naloxol. The next step involves the reaction of 3-O-MEM α-naloxol with a side chain derived from either 22-bromo-heptaoxadocosane or 22-OMs-heptaoxadocosane to produce 3-O-MEM naloxegol. Finally, 3-O-MEM naloxegol is converted to naloxegol or its salt through treatment with an acid .
Industrial Production Methods: The industrial production of naloxegol oxalate involves the solid dispersion of the compound. This method ensures the stability, purity, and scalability of the compound for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Naloxegol oxalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Utilizes reducing agents like lithium tri-tert-butoxy aluminium hydride.
Substitution: Employs reagents such as 22-bromo-heptaoxadocosane or 22-OMs-heptaoxadocosane
Major Products Formed: The major products formed from these reactions include 3-O-MEM α-naloxol and 3-O-MEM naloxegol, which are intermediates in the synthesis of naloxegol oxalate .
Aplicaciones Científicas De Investigación
Naloxegol oxalate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PEGylation and its effects on drug solubility and stability.
Biology: Investigated for its role in modulating opioid receptors in the gastrointestinal tract.
Medicine: Primarily used for the treatment of opioid-induced constipation in patients with chronic non-cancer pain. .
Industry: Utilized in the pharmaceutical industry for the development of opioid antagonists with reduced central nervous system penetration
Mecanismo De Acción
Naloxegol oxalate functions as an antagonist of opioid binding at the μ-opioid receptor. Its PEGylated structure allows for high selectivity for peripheral opioid receptors and prevents entry into the central nervous system. This selective antagonism inhibits opioid-induced delay of gastrointestinal transit time, thereby decreasing the constipating effects of opioids .
Comparación Con Compuestos Similares
Naloxone: A non-PEGylated opioid antagonist with central nervous system penetration.
Naldemedine: Another peripherally acting μ-opioid receptor antagonist used for opioid-induced constipation.
Uniqueness of Naloxegol Oxalate: Naloxegol oxalate is unique due to its PEGylated structure, which enhances its selectivity for peripheral opioid receptors and minimizes central nervous system side effects. This makes it particularly effective for treating opioid-induced constipation without compromising pain relief .
Propiedades
Fórmula molecular |
C36H55NO15 |
|---|---|
Peso molecular |
741.8 g/mol |
Nombre IUPAC |
7-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid |
InChI |
InChI=1S/C34H53NO11.C2H2O4/c1-3-9-35-10-8-33-30-26-4-5-27(36)31(30)46-32(33)28(6-7-34(33,37)29(35)25-26)45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-2;3-1(4)2(5)6/h3-5,28-29,32,36-37H,1,6-25H2,2H3;(H,3,4)(H,5,6) |
Clave InChI |
MNYIRXLCPODKLG-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(1-Oxo-2-propenyl)oxy]butoxy]benzoic acid [1,1'-biphenyl]-4-yl ester](/img/structure/B13390343.png)
![4-[2-[3-Bromo-4-[2-(4-hydroxyphenyl)ethenyl]phenyl]ethenyl]phenol](/img/structure/B13390347.png)

![Methyl 4a,7-dihydroxy-6-[3-(4-methoxyphenyl)prop-2-enoyloxy]-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13390354.png)
![trisodium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B13390358.png)
![(1R,2S,5S)-N-((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13390364.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile](/img/structure/B13390372.png)
![7-[5-Hydroxy-2-(3-hydroxyoct-1-enyl)-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B13390375.png)

![4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid](/img/structure/B13390395.png)


![8-(3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene)-4-methylnona-2,4,6-trienoic acid](/img/structure/B13390410.png)
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13390412.png)
